![molecular formula C20H18O7 B011168 (2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one CAS No. 105377-66-0](/img/structure/B11168.png)
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shuterone A is a naturally occurring compound found in certain plant species. It belongs to the class of flavonoids, which are known for their diverse biological activities. Shuterone A has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Shuterone A typically involves the use of precursor molecules that undergo a series of chemical reactions to form the final compound. One common synthetic route includes the use of chalcones as starting materials, which are then subjected to cyclization reactions under acidic or basic conditions to form the flavonoid structure.
Industrial Production Methods
Industrial production of Shuterone A can be achieved through the extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Chemical synthesis, on the other hand, involves the use of readily available starting materials and optimized reaction conditions to produce Shuterone A on a larger scale.
化学反応の分析
Types of Reactions
Shuterone A undergoes various types of chemical reactions, including:
Oxidation: Shuterone A can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction of Shuterone A can lead to the formation of dihydroflavonoids.
Substitution: Substitution reactions can occur at different positions on the flavonoid ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
科学的研究の応用
Chemistry: Shuterone A is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Shuterone A is being investigated for its potential therapeutic effects, including its role in cancer prevention and treatment, as well as its ability to modulate immune responses.
Industry: The compound is used in the development of natural dyes, cosmetics, and food additives due to its color and bioactive properties.
作用機序
The mechanism of action of Shuterone A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Shuterone A scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: Shuterone A disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
類似化合物との比較
Similar Compounds
Shuterone B: Another flavonoid with similar structure and properties.
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: Another flavonoid with potential therapeutic effects.
Uniqueness of Shuterone A
Shuterone A stands out due to its unique combination of biological activities and its potential applications in various fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
105377-66-0 |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
InChIキー |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
異性体SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
正規SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
同義語 |
Shuterone A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
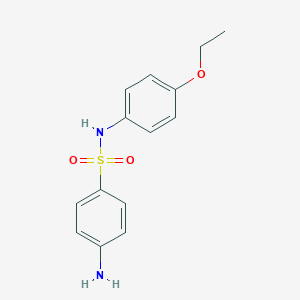
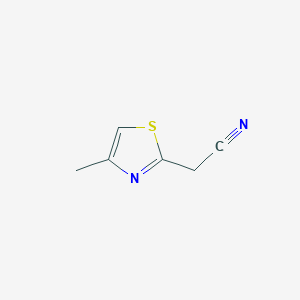
![[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B11095.png)
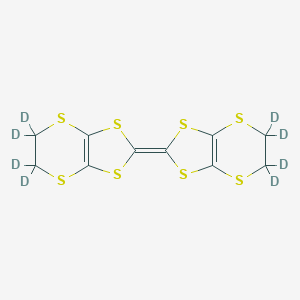


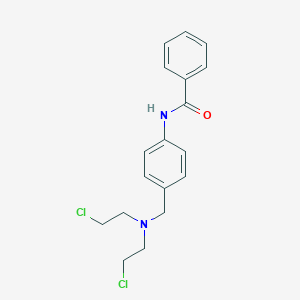
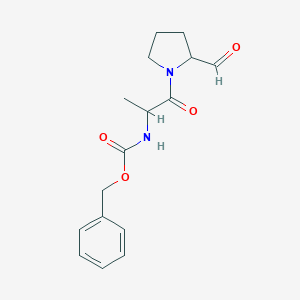

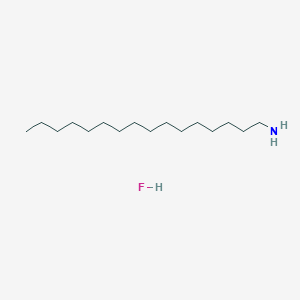
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
